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Compound of Interest |

Compound Name: (5-Chloro-indan-1-yl)-methanol
CAS No.: 711017-67-3
Cat. No.: B8185291
. J

Executive Summary & Chemical Identity

5-Chloro-1-(hydroxymethyl)indane (IUPAC: (5-chloro-2,3-dihydro-1H-inden-1-yl)methanol)
represents a high-value chiral building block in medicinal chemistry. Structurally, it consists of a
bicyclic indane core substituted with a chlorine atom at the C5 position and a primary
hydroxymethyl group at the benzylic C1 position.

This scaffold is a critical pharmacophore precursor, sharing structural homology with serotonin
modulators and melatonin receptor agonists. Its utility lies in the C1-hydroxymethyl handle,
which serves as a versatile pivot for chain extension, amination (via mesylation/azide
displacement), or direct receptor binding interactions.

Physicochemical Profile
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Property Value (Calculated/Observed)

IUPAC Name (5-chloro-2,3-dihydro-1H-inden-1-yl)methanol

Molecular Formula C10H12CIO

Molecular Weight 182.65 g/mol

Precursor CAS 42348-86-7 (5-Chloro-1-indanone)

Chirality 1 Ster.eocenter (C1); exists as (R) and (S)
enantiomers

LogP (Calc) ~2.3-2.6

H-Bond Donors 1 (Primary Alcohol)

H-Bond Acceptors 1

Synthetic Architecture

The synthesis of 5-chloro-1-(hydroxymethyl)indane is rarely a direct isolation from natural
sources; it is engineered from the commercially robust precursor 5-chloro-1-indanone.

As a Senior Application Scientist, | recommend the Exocyclic Methylene Homologation Route
for research-scale production due to its regiochemical precision. This pathway avoids the over-
reduction often seen in carboxylic acid routes.

Pathway Logic: The Wittig-Hydroboration Protocol

o Olefination: Conversion of the C1 ketone to an exocyclic methylene using a Wittig reagent.
This installs the necessary carbon atom.

o Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond. This
step is the stereodefining event. Using standard borane (BHs-THF) yields a racemate,
whereas chiral boranes (e.g., Ipcz2BH) allow for enantioselective access to the (R) or (S)
isomer.

DOT Diagram: Synthetic Workflow
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Figure 1: Step-wise synthetic conversion from the indanone precursor to the hydroxymethyl
target via exocyclic olefination.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All steps must be performed under an inert
atmosphere (Nitrogen or Argon).

Step A: Methylenation (Wittig Reaction)

Objective: Convert 5-chloro-1-indanone to 5-chloro-1-methylene-2,3-dihydro-1H-indene.

o Reagent Prep: In a flame-dried flask, suspend methyltriphenylphosphonium bromide (1.2
equiv) in anhydrous THF (0.5 M).

o Deprotonation: Cool to 0°C. Add n-BuLi (1.2 equiv) dropwise. The solution yields a
characteristic yellow ylide color. Stir for 30 min.

o Addition: Cannulate a solution of 5-chloro-1-indanone (1.0 equiv) in THF into the ylide
solution.

e Reaction: Warm to room temperature and reflux for 4—6 hours. Monitor by TLC
(Hexane/EtOAc 9:1). The ketone spot (Rf ~0.4) should disappear; the non-polar alkene (Rf
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~0.8) will appear.

o Workup: Quench with sat. NH4Cl.[1] Extract with Et20. Dry over MgSQOa4 and concentrate.
Purify via silica flash chromatography (100% Hexanes) to remove triphenylphosphine oxide.

Step B: Hydroboration-Oxidation

Objective: Regioselective installation of the primary alcohol.
o Hydroboration: Dissolve the Step A alkene (1.0 equiv) in anhydrous THF. Cool to 0°C.

e Addition: Add BHs-THF (1.0 M, 0.5 equiv) dropwise. Crucial: For enantioselective synthesis,
replace BHs with (-)-Ipcz2BH (1.2 equiv) at -25°C.

e Oxidation: Once the alkene is consumed (approx. 2h), carefully add 3M NaOH (1.2 equiv)
followed by 30% H20:2 (1.2 equiv). Caution: Exothermic reaction. Maintain temperature
<10°C.

e |solation: Stir for 1h at room temperature. Extract with EtOAc. Wash with brine.

 Purification: The crude oil is purified via column chromatography (Hexane/EtOAc 3:1). The
product is typically a viscous oil or low-melting solid.

Analytical Characterization & Validation

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be

validated.
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Technique

Diagnostic Signal

Structural Confirmation

1H NMR (400 MHz, CDClIs)

5 3.60-3.80 (m, 2H)

Confirms -CH20H

(Diastereotopic protons).

& 3.20-3.35 (m, 1H)

Confirms C1-H (Benzylic

methine).

& 7.10-7.30 (m, 3H)

Aromatic pattern consistent

with 5-chloro substitution.

13C NMR

4 ~65.0 ppm

Primary alcohol carbon (CHz-
OH).

0 ~45.0 ppm

Benzylic C1 stereocenter.

IR Spectroscopy

3300-3400 cm~1

Broad O-H stretch (Alcohol).

HRMS (ESI)

[M+H]* or [M+Na]*

Matches calculated mass for
C10H11CIO.

Pharmaceutical Applications

The 5-chloro-1-(hydroxymethyl)indane scaffold is a privileged structure in CNS drug discovery.

Melatonin Receptor Agonism

The indane ring mimics the indole core of melatonin. The 5-chloro substituent often enhances

metabolic stability and receptor affinity compared to the native methoxy group. The C1-

hydroxymethyl group is a bioisostere for the amide side chain found in drugs like Ramelteon,

serving as a linker to install propionamide or similar motifs.

Monoamine Transporter Inhibitors

This scaffold is homologous to precursors used for Indatraline (a non-selective monoamine

transporter inhibitor). The hydroxymethyl group can be converted to an amine via:

e Mesylation (

OMs) followed by Azidation (
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N3) and Reduction (
NH:2).

e This creates 1-(aminomethyl)-5-chloroindane derivatives, which are potent scaffolds for
serotonin/norepinephrine reuptake inhibition.

DOT Diagram: Functionalization Logic
5-Chloro-1-(hydroxymethyl)indane

VA

Chain Extension
(Swern Ox + Wittig)

l '

Mesylation + Amination

CNS Transporter Inhibitors Melatonin Agonists
(Indatraline Analogs) (Ramelteon-like)

Click to download full resolution via product page

Figure 2: Divergent synthesis pathways from the hydroxymethyl scaffold to bioactive CNS

agents.
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 Structural Applications (Indoxacarb/Indane Pharmacophores)

o Xu, J., etal. (2019). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-
o0xo0-2,3-dihydro-1H-indene-2-carboxylate. Reaction Chemistry & Engineering. Retrieved
from [Link] (Demonstrates the reactivity and medicinal value of the 5-chloro-indane
scaffold).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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